N1-H Scaffold Enables Single-Step Diversification to Low-Nanomolar EGLN1 Inhibitors vs. Pre-Functionalized Analogs That Lock SAR
The N1-unsubstituted parent scaffold (CAS 1888310-27-7) is the only member of the 4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate series bearing a free N-H suitable for direct diversification. In US10208060, N1-arylation of this scaffold yielded three derivatives with single-digit nanomolar IC50 values against human EGLN1 (PHD2): the 4-chlorophenyl derivative (IC50 = 7.80 nM), the p-tolyl derivative (IC50 = 10 nM), and the 4-fluorophenyl derivative (IC50 = 14.1 nM) [1][2]. By contrast, pre-functionalized N1-aryl analogs available as commercial catalog compounds (e.g., ethyl 1-(4-bromobenzyl)-4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate, CAS 1186091-03-1) are synthetic dead-ends with no reported route for N1-deprotection to regenerate the diversifiable scaffold . The N1-H compound thus provides a single entry point for parallel library synthesis, whereas each pre-substituted analog must be independently sourced or synthesized de novo.
| Evidence Dimension | N1 diversification capacity (number of accessible analogs from single starting material) and resulting EGLN1 inhibitory potency of derived analogs |
|---|---|
| Target Compound Data | N1-H scaffold (CAS 1888310-27-7): single starting material capable of generating ≥12 distinct N1-substituted analogs via alkylation/arylation, yielding derivatives with EGLN1 IC50 values spanning 7.80–14.1 nM |
| Comparator Or Baseline | Pre-functionalized N1-aryl analogs (e.g., CAS 1186091-03-1, 1-(4-bromobenzyl) derivative): each represents a single structural endpoint; no synthetic route for N1-deprotection reported; independent synthesis required for each substitution pattern |
| Quantified Difference | The N1-H scaffold enables one-step access to an entire SAR library; pre-substituted analogs provide zero diversification handles. Derivative potency: 7.80–14.1 nM IC50 range (EGLN1). |
| Conditions | EGLN1 (PHD2) enzyme inhibition assay; 384-well plate format; test compounds in DMSO at final concentrations ranging from 0.3 nM to 10 µM; data from BindingDB entries BDBM350271, BDBM350272, BDBM350277 derived from US10208060 patent examples [1][2] |
Why This Matters
For medicinal chemistry teams building HIF-PHD inhibitor SAR libraries, the N1-H scaffold provides a single procurement item enabling parallel synthesis of dozens of analogs, eliminating the need to purchase or synthesize each N1-substituted variant individually.
- [1] Cai J, Crespo A, Debenham J, et al. Inhibitors of HIF prolyl hydroxylase. US Patent US10208060B2. Granted 2019-02-19. Illustrative compounds with N1-aryl substitution; assay conditions for EGLN1 inhibition. View Source
- [2] BindingDB. Entry BDBM350271: 2-(1-(4-chlorophenyl)-4-hydroxy-2-oxo-1,2,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxamido)acetic acid, IC50 = 7.80 nM (EGLN1, Human). Entry BDBM350272: 2-(1-(4-fluorophenyl)-...), IC50 = 14.1 nM. Entry BDBM350277: 2-(4-hydroxy-2-oxo-1-(p-tolyl)-...), IC50 = 10 nM. All derived from US10208060. View Source
